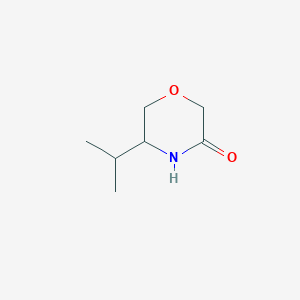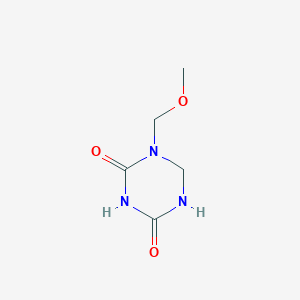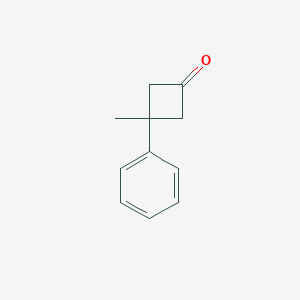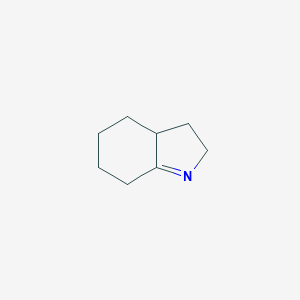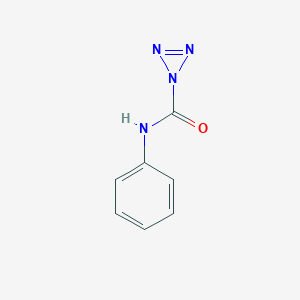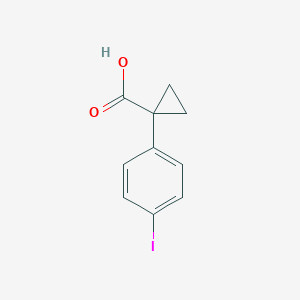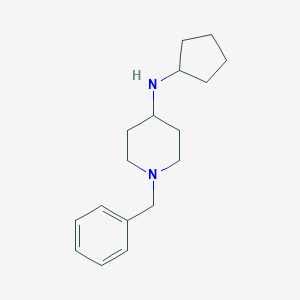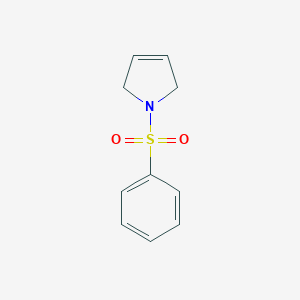
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide, also known as TEFB, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic properties. TEFB belongs to the class of benzamides and is synthesized through a multi-step process that involves the reaction of various reagents. The purpose of
Wirkmechanismus
The exact mechanism of action of 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide is not fully understood. However, studies have suggested that 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide may act through several pathways, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis, and the reduction of oxidative stress.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide has been shown to have several biochemical and physiological effects. Studies have found that 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide can reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce oxidative stress in the brain. 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide has also been shown to have neuroprotective properties and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide in lab experiments is its potential therapeutic properties. 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide. One area of research could focus on optimizing the synthesis method to make 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide more easily producible. Another area of research could focus on the potential therapeutic applications of 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide, particularly in the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, research could focus on the mechanism of action of 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide and how it interacts with various pathways in the body.
Synthesemethoden
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis of 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide begins with the reaction of 3,4,5-trimethoxybenzaldehyde with furfural in the presence of a base to form the intermediate furfurylidene-3,4,5-trimethoxybenzaldehyde. The intermediate is then reacted with ethylamine and acetic anhydride to form the intermediate 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzaldehyde. Finally, the intermediate is reacted with ammonium acetate and acetic anhydride to form 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide has been the subject of several scientific studies due to its potential therapeutic properties. One study found that 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide can inhibit the growth of cancer cells and induce apoptosis. 3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide has also been shown to have neuroprotective properties and can reduce oxidative stress in the brain.
Eigenschaften
CAS-Nummer |
5551-02-0 |
|---|---|
Produktname |
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide |
Molekularformel |
C18H23NO5 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
3,4,5-triethoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H23NO5/c1-4-21-15-10-13(11-16(22-5-2)17(15)23-6-3)18(20)19-12-14-8-7-9-24-14/h7-11H,4-6,12H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
CYMPSYYXRCAOPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CO2 |
Löslichkeit |
49.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




